Naringin hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

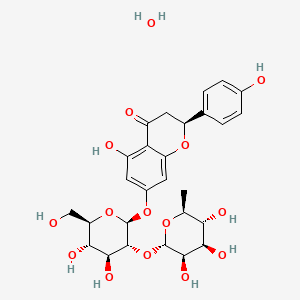

Naringin hydrate, also known as this compound, is a useful research compound. Its molecular formula is C27H32O14·2H2O and its molecular weight is 616.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Solubility and pH Effects

Naringin's solubility is affected by pH. Naringin can be dissolved in an alkaline solution at pH 12.0, but when the pH is adjusted to acidic conditions, it precipitates slowly over time . Naringin's solubility in a pH 6.0 buffer can still reach 592.32 µg/mL, which is significantly higher than that of naringenin .

Degradation

Poly(naringin) particles degrade most rapidly at pH 7.4, with over 90% degradation occurring after 5 hours at 37.5 °C .

Metabolism

In humans, naringin is metabolized into naringenin by naringinase, an enzyme found in the liver . This process occurs in two steps:

- Naringin is hydrolyzed by α-L-rhamnosidase to rhamnose and prunin.

- Prunin is then hydrolyzed by β-D-glucosidase into naringenin and glucose .

Extraction

Supercritical fluid extraction using SC−CO2 can be employed to extract naringin from grapefruit seeds. Optimized conditions for extraction include a pressure of 41.4 MPa, a temperature of 50 °C, and a 20% ethanol concentration, yielding 0.2 mg of naringin per gram of seeds .

Solvation

In aqueous solutions of dimethyl sulfoxide (DMSO), water preferentially solvates naringin in water-rich mixtures. DMSO forms local solvation shells in mixtures with compositions from 50% (w/w) or xDMSO = 0.19 up to pure co-solvent . The dissolution of naringin in water/DMSO mixtures is an endothermic and entropy-driven process .

Encapsulation

Naringin can be loaded into nanoliposomes using a pH-driven method. Naringin is dissolved at pH 12.0 and then adjusted to lower pH values, causing it to restore electrical neutrality and reduce solubility .

Stability

Naringin and naringenin have different stabilities in alkaline conditions . When pH is shifted from alkaline to acidic, naringin does not immediately precipitate but does so slowly over time .

There were no tables included in the search results.

Propiedades

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-OSSFAINNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.